molecular formula C5H10N4 B2550644 1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine CAS No. 1249430-93-0

1-ethyl-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B2550644
CAS No.: 1249430-93-0
M. Wt: 126.163
InChI Key: MYGYPYCRGWRUJQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an amine group at the fifth position on the triazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with ethyl iodide and methyl iodide under basic conditions. The reaction typically proceeds as follows:

    Step 1: 3-Amino-1,2,4-triazole is dissolved in a suitable solvent, such as ethanol.

    Step 2: Ethyl iodide and methyl iodide are added to the solution.

    Step 3: The reaction mixture is heated under reflux for several hours.

    Step 4: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve product purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated triazoles.

    Reduction: Amino-substituted triazoles.

    Substitution: Alkyl or aryl-substituted triazoles.

Scientific Research Applications

1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research has shown potential in developing pharmaceuticals targeting specific enzymes and receptors.

    Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 1-Ethyl-1H-1,2,4-triazol-5-amine
  • 3-Methyl-1H-1,2,4-triazol-5-amine
  • 1-Ethyl-3-methyl-1H-1,2,4-triazole

Uniqueness: 1-Ethyl-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the triazole ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

2-ethyl-5-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGYPYCRGWRUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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